molecular formula C18H22O7 B1164418 2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside CAS No. 839711-70-5

2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside

Cat. No.: B1164418
CAS No.: 839711-70-5
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Description

2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside is a naturally occurring compound, often found as a secondary metabolite in plants. It is known for its unique chemical structure, which consists of a naphthalene core substituted with two methyl groups and two hydroxyl groups, along with a glucoside moiety. This compound has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside typically involves the glycosylation of 2,7-dimethyl-1,4-dihydroxynaphthalene with a suitable glucosyl donor. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. Commonly used glucosyl donors include glucosyl bromide or glucosyl fluoride, and the reaction is carried out in the presence of a catalyst such as trifluoromethanesulfonic acid or a glycosyltransferase enzyme .

Industrial Production Methods: Industrial production of this compound may involve extraction from plant sources known to contain it, such as Pholidota articulata . Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to ensure high yield and purity. The industrial process often includes steps such as purification through column chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens or organometallic compounds under controlled conditions.

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside has a wide range of applications in scientific research:

Mechanism of Action

The biological effects of 2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside are primarily attributed to its antioxidant properties. It scavenges free radicals and inhibits oxidative stress, thereby protecting cells from damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and modulates signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

    1,4-Dihydroxynaphthalene: Lacks the methyl and glucoside groups, making it less hydrophilic and potentially less bioactive.

    2,7-Dimethylnaphthalene: Lacks the hydroxyl and glucoside groups, reducing its antioxidant properties.

    Naphthalene-1-O-glucoside: Lacks the methyl groups, which may affect its overall stability and reactivity.

Uniqueness: 2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside stands out due to its combined structural features, which confer both hydrophilicity and bioactivity. The presence of both hydroxyl and glucoside groups enhances its solubility and potential therapeutic effects, making it a valuable compound for further research and application .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-(4-hydroxy-2,7-dimethylnaphthalen-1-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O7/c1-8-3-4-10-11(5-8)17(9(2)6-12(10)20)25-18-16(23)15(22)14(21)13(7-19)24-18/h3-6,13-16,18-23H,7H2,1-2H3/t13-,14-,15+,16-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEFPRRKVCVENF-QFXBJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=C2C=C1)O)C)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=CC(=C2C=C1)O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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